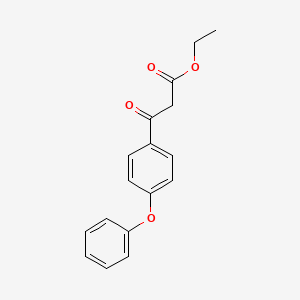

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate

描述

Historical Trajectories of β-Ketoester Chemistry

The study of β-ketoesters is deeply rooted in the history of organic chemistry. The Claisen condensation, a carbon-carbon bond-forming reaction discovered in the late 19th century, remains a fundamental method for the synthesis of β-ketoesters. This reaction involves the base-catalyzed condensation of two ester molecules to form a β-ketoester. The intramolecular version of this reaction, known as the Dieckmann condensation, is pivotal for the formation of cyclic β-ketoesters. These foundational reactions have paved the way for the synthesis of a vast array of organic compounds, including the subject of this article.

A plausible and commonly employed method for the synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is a crossed Claisen condensation. This would involve the reaction of ethyl acetate (B1210297) with an ester of 4-phenoxybenzoic acid, such as methyl 4-phenoxybenzoate, in the presence of a strong base like sodium ethoxide. The ethoxide would deprotonate the α-carbon of ethyl acetate, creating a nucleophilic enolate. This enolate would then attack the carbonyl carbon of the 4-phenoxybenzoate ester, leading to the formation of the target β-ketoester after an acidic workup.

Structural Significance and Pharmacophore Analysis of this compound

The structure of this compound is of significant interest due to the presence of the diaryl ether motif. Diaryl ethers are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds. This is attributed to their conformational flexibility and ability to engage in various non-covalent interactions with biological targets.

A pharmacophore analysis of the diaryl ether core suggests that the ether oxygen can act as a hydrogen bond acceptor, while the two aromatic rings can participate in π-π stacking and hydrophobic interactions. These features are crucial for the binding of molecules to the active sites of enzymes and receptors. The diaryl ether structure is a key component in a wide range of pharmaceuticals, including those with anticancer, anti-inflammatory, antiviral, antibacterial, and antimalarial properties.

The β-ketoester portion of the molecule also contributes to its reactivity and potential as a pharmacophore. The ketone and ester groups are capable of hydrogen bonding, and the enolizable nature of the β-dicarbonyl system allows for chelation with metal ions, which can be a factor in certain biological activities.

Below is a table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 59447-12-0 |

| Molecular Formula | C17H16O4 |

| Molecular Weight | 284.31 g/mol |

| Synonyms | Ethyl (4-phenoxybenzoyl)acetate, 3-Oxo-3-(4-phenoxyphenyl)propionic acid ethyl ester |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Foundational Research Areas and Emerging Scientific Interest

The research interest in this compound and its derivatives is primarily focused on three key areas: pharmaceutical synthesis, agrochemical development, and materials science.

Pharmaceutical Applications:

The diaryl ether structure is a well-established pharmacophore in numerous approved drugs. Consequently, this compound is a valuable intermediate in the synthesis of novel therapeutic agents. chemimpex.com Research in this area often focuses on creating derivatives with potential anti-inflammatory and analgesic properties. chemimpex.com The compound can be modified at the ester, the ketone, or the aromatic rings to generate a library of new molecules for biological screening. For instance, the β-ketoester functionality can be used to synthesize heterocyclic compounds, which are a cornerstone of many drug discovery programs.

Agrochemical Applications:

The diaryl ether motif is also prevalent in a number of commercial herbicides and fungicides. chemimpex.com These compounds often act by inhibiting specific enzymes in weeds or fungi. For example, some diaryl ether herbicides are known to inhibit acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. Others target the photosystem II complex, disrupting photosynthesis. The structural framework of this compound makes it an attractive starting material for the synthesis of new agrochemicals with potentially improved efficacy and selectivity.

Materials Science:

In the realm of materials science, this compound can be used in the development of advanced polymers and coatings. chemimpex.com The aromatic rings and the ketone group can be incorporated into polymer backbones, such as in poly(aryl ether ketone)s (PAEKs). These polymers are known for their high thermal stability and mechanical strength. The introduction of the phenoxy group can modify the properties of these polymers, potentially enhancing their solubility or altering their thermal characteristics. The β-ketoester functionality could also be utilized for cross-linking or further functionalization of the polymer chains.

The following table outlines potential research derivatives of this compound and their fields of interest.

| Derivative Class | Potential Application Area |

| Pyrazole (B372694) and Isoxazole (B147169) derivatives | Medicinal Chemistry (e.g., anti-inflammatory) |

| Pyrimidine (B1678525) and Quinoline derivatives | Medicinal Chemistry (e.g., antibacterial) |

| Substituted diaryl ether propanamides | Agrochemicals (e.g., herbicides) |

| Poly(aryl ether ketone) copolymers | Materials Science (high-performance polymers) |

Note: This table is interactive and provides a general overview of potential research directions.

Structure

3D Structure

属性

IUPAC Name |

ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-2-20-17(19)12-16(18)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXNCSRMNJVMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375079 | |

| Record name | ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59447-12-0 | |

| Record name | ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Oxo 3 4 Phenoxyphenyl Propanoate and Its Derivatives

Classical and Contemporary Approaches to β-Ketoester Synthesis

Claisen Condensation Variations

The Claisen condensation is the quintessential reaction for the formation of β-ketoesters, involving the base-mediated condensation of two ester molecules. openstax.org For the synthesis of an unsymmetrical β-ketoester like Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, a "crossed" or mixed Claisen condensation is employed. youtube.com This variation involves two different ester partners.

In a typical procedure, ethyl acetate (B1210297) is treated with a strong base, such as sodium ethoxide, to generate its corresponding enolate in a small equilibrium concentration. youtube.com This enolate then acts as the nucleophile, attacking the carbonyl carbon of a second, non-enolizable ester, in this case, ethyl 4-phenoxybenzoate. The subsequent tetrahedral intermediate collapses, expelling an ethoxide leaving group to form the desired β-ketoester. openstax.org

A critical feature of the Claisen condensation is the final step: the alkoxide base deprotonates the highly acidic α-hydrogen located between the two carbonyl groups of the product (pKa ≈ 11). pressbooks.pub This acid-base reaction is thermodynamically favorable and serves to drive the entire reaction sequence to completion. libretexts.org An acidic workup is then required in a separate step to reprotonate the enolate and yield the final neutral β-ketoester. youtube.compressbooks.pub

Table 1: Key Steps in the Crossed Claisen Condensation

| Step | Description | Reactants/Intermediates |

|---|---|---|

| 1. Enolate Formation | A base (e.g., sodium ethoxide) removes an α-hydrogen from ethyl acetate to form a nucleophilic enolate. | Ethyl acetate, Sodium ethoxide |

| 2. Nucleophilic Attack | The enolate attacks the carbonyl carbon of ethyl 4-phenoxybenzoate. | Ethyl acetate enolate, Ethyl 4-phenoxybenzoate |

| 3. Elimination | The tetrahedral intermediate collapses, eliminating an ethoxide ion. | Tetrahedral intermediate |

| 4. Deprotonation | The expelled ethoxide deprotonates the newly formed β-ketoester at the α-carbon, driving the equilibrium. | This compound, Ethoxide |

| 5. Acidic Workup | An acid (e.g., HCl) is added to neutralize the base and protonate the product enolate. | Product enolate, Acid |

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reactions)

Organometallic reagents provide an alternative pathway for the formation of β-ketoesters. While a direct Grignard reaction on an ester can lead to over-addition, modified approaches allow for the controlled synthesis of the target structure. One such method involves the acylation of an ester enolate with a suitable acylating agent, such as an acyl chloride.

For the synthesis of this compound, this could involve the reaction of an ethyl acetate enolate with 4-phenoxybenzoyl chloride. The enolate can be pre-formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting enolate then reacts cleanly with the acyl chloride in a nucleophilic acyl substitution mechanism. youtube.com The acyl chloride is highly reactive, and the reaction typically proceeds efficiently at low temperatures to afford the β-ketoester directly after an aqueous workup. This method avoids the equilibrium limitations of the Claisen condensation.

Stereoselective Alkylation and Acylation Strategies

While this compound itself is achiral, its α-carbon is readily functionalized, allowing for the synthesis of chiral derivatives. Stereoselective alkylation of the enolate of this compound can be achieved using chiral auxiliaries or phase-transfer catalysts. After deprotonation of the α-carbon, the resulting prochiral enolate can react with an electrophile (e.g., an alkyl halide). The presence of a chiral ligand or auxiliary directs the approach of the electrophile, leading to the preferential formation of one enantiomer or diastereomer.

Furthermore, asymmetric transfer hydrogenation of the ketone moiety within the β-ketoester can produce chiral β-hydroxy esters. Studies on the similar compound, ethyl 3-oxo-3-phenylpropanoate, have shown that chiral catalysts can achieve high enantioselectivity in such reductions. rsc.org These strategies are crucial for building stereochemically complex molecules, which is often a requirement in pharmaceutical synthesis. chemimpex.com

Catalytic Systems in the Synthesis of this compound

The choice of catalyst is pivotal in directing the outcome of the synthesis, influencing reaction rates, and, in some cases, selectivity. Both acid and base catalysis are employed in the synthesis of β-ketoesters.

Acid-Catalyzed Pathways

Acid catalysis, particularly with Lewis acids, can be used to promote the acylation of silyl (B83357) enol ethers or other latent enolates with acyl chlorides. For instance, the silyl enol ether derived from ethyl acetate can be activated by a Lewis acid (e.g., TiCl₄). The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride (4-phenoxybenzoyl chloride), rendering it highly electrophilic. This facilitates the attack by the silyl enol ether, leading to the formation of the β-ketoester after the removal of the silyl group. This pathway offers an alternative under non-basic conditions.

Base-Catalyzed Routes (e.g., Sodium Ethoxide)

Base-catalyzed routes are the most traditional and widely used methods for synthesizing β-ketoesters like this compound. openstax.org As detailed in the Claisen condensation (Section 2.1.1), a strong base is required. youtube.com Sodium ethoxide is a common choice because it is inexpensive and effective. pressbooks.pub

The role of the base is twofold: it acts as a catalyst to generate the nucleophilic ester enolate, and it serves as a stoichiometric reagent to deprotonate the final product, shifting the reaction equilibrium towards the product. libretexts.org The choice of base must match the alkoxy group of the ester to prevent transesterification, a side reaction that would lead to a mixture of products. pressbooks.pub For the reaction between ethyl acetate and ethyl 4-phenoxybenzoate, sodium ethoxide is the ideal base.

Table 2: Comparison of Catalytic Routes

| Synthetic Route | Catalyst/Reagent | Key Principle | Advantage |

|---|---|---|---|

| Crossed Claisen Condensation | Sodium Ethoxide (Base) | Enolate formation and nucleophilic acyl substitution, driven by final deprotonation. | Cost-effective, well-established. |

| Enolate Acylation | LDA (Base) / 4-phenoxybenzoyl chloride | Pre-formed enolate attacks a highly reactive acyl chloride. | High-yielding, avoids equilibrium issues. |

| Lewis Acid-Catalyzed Acylation | TiCl₄ (Acid) / Silyl enol ether | Lewis acid activation of the acyl chloride for attack by a latent enolate. | Proceeds under non-basic conditions. |

Exploration of Transition Metal Catalysis

While classical methods like the Claisen condensation offer a fundamental route to β-keto esters, transition metal catalysis provides a more versatile and potentially more efficient pathway for the synthesis of complex aromatic ketones and their derivatives. Although specific literature on the transition metal-catalyzed synthesis of this compound is not abundant, analogous transformations on structurally similar compounds provide a strong basis for proposed synthetic routes.

Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for the formation of the carbon-carbon bonds necessary to construct the phenoxyphenyl ketone backbone. One plausible approach could involve a Heck coupling reaction between 4-phenoxybenzoyl chloride and ethyl vinyl ether, followed by hydrolysis of the resulting enol ether. More direct methods could involve the carbonylation of a suitable precursor. For example, the palladium-catalyzed carbonylation of 4-phenoxyphenyl iodide in the presence of ethyl acetate enolate could theoretically yield the target compound.

Drawing parallels from the synthesis of other aromatic ketones, such as ketoprofen (B1673614), which features a benzoylphenyl group, highlights the utility of transition metals. The synthesis of ketoprofen has been achieved through palladium-catalyzed carbonylation of 3-vinylbenzophenone. scielo.brresearchgate.net Similarly, silver (I) and gold (I) catalysts have been employed in the synthesis of various aromatic ketones through tandem rearrangement and cyclization reactions. pkusz.edu.cn These examples suggest that a transition metal-catalyzed approach, possibly involving a carbonylative coupling, could be a viable strategy for the efficient synthesis of this compound.

Table 1: Plausible Transition Metal-Catalyzed Reactions for Aryl Ketone Synthesis

| Catalyst System | Reactants | Product Type | Potential Application |

| Palladium/Phosphine Ligand | Aryl Halide, CO, Nucleophile | Aryl Ketone/Ester | Carbonylative coupling to form the keto group |

| Palladium/Phosphine Ligand | Aryl Halide, Alkene | Aryl Alkene | Heck coupling to form a precursor to the ketone |

| Silver(I) / Gold(I) | Propargyl Esters | Aromatic Ketone | Tandem rearrangement/cyclization |

Synthesis of Key Intermediates Utilizing this compound

The reactivity of the α-carbon and the dicarbonyl functionality of this compound make it an ideal starting material for the synthesis of more complex and functionalized molecules.

The introduction of a nitrogen-containing functional group at the α-position of a β-keto ester is a critical transformation for the synthesis of α-amino acid derivatives and other biologically relevant molecules. A direct and efficient method for this transformation is the α-amidation of β-keto esters.

A recently developed method utilizing nickelocene (B73246) as a catalyst provides a convergent approach for the amidation of β-keto esters. nih.gov This reaction demonstrates broad substrate tolerance for both the β-keto ester and the amide coupling partner. nih.gov Applying this methodology to this compound, a reaction with acetamide (B32628) in the presence of a nickel catalyst could directly yield 2-acetamido-3-oxo-3-(4-phenoxyphenyl)propionate. This approach avoids the need for pre-functionalization of the β-keto ester, offering a more streamlined synthetic route.

Table 2: Nickel-Catalyzed α-Amidation of β-Keto Esters

| β-Keto Ester Substrate | Amide Source | Catalyst | Product |

| This compound | Acetamide | Nickelocene | 2-acetamido-3-oxo-3-(4-phenoxyphenyl)propionate |

| General β-Keto Ester | Various Amides | Nickelocene | α-Amidated β-Keto Ester |

The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The condensation of a β-keto ester with a 5-aminopyrazole is a well-established and general method for the construction of this heterocyclic system. nih.govresearchgate.net

In this context, this compound can serve as the three-carbon component in a cyclocondensation reaction with a suitably substituted 5-aminopyrazole. The reaction typically proceeds under acidic or thermal conditions and results in the formation of a pyrazolo[1,5-a]pyrimidin-7-ol derivative, where the 4-phenoxyphenyl group would be located at the 5-position of the resulting heterocycle. The specific substitution on the pyrazole (B372694) ring of the starting material would determine the final substitution pattern of the product. This reaction provides a straightforward and modular approach to a library of novel pyrazolo[1,5-a]pyrimidin-7-ol derivatives based on the this compound core. The reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with 5-aminopyrazoles also leads to pyrazolo[1,5-a]pyrimidines, showcasing the versatility of related keto esters in forming this scaffold. organic-chemistry.org

Table 3: General Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ols

| β-Keto Ester | Reagent | Conditions | Product |

| This compound | 5-Aminopyrazole | Acid or Heat | 5-(4-Phenoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-ol |

| General β-Keto Ester | Substituted 5-Aminopyrazole | Acid or Heat | Substituted Pyrazolo[1,5-a]pyrimidin-7-ol |

Chemical Reactivity and Advanced Organic Transformations of Ethyl 3 Oxo 3 4 Phenoxyphenyl Propanoate

Enolization and Tautomeric Equilibria in β-Ketoester Systems

Like other β-dicarbonyl compounds, Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate exists as a dynamic equilibrium between its keto and enol tautomers. This phenomenon, known as keto-enol tautomerism, is fundamental to its reactivity. The α-hydrogen, positioned between the two carbonyl groups (ketone and ester), is acidic and can be removed to form an enolate ion, which is stabilized by delocalization of the negative charge across the oxygen atoms of both carbonyls.

The equilibrium position is significantly influenced by several factors, most notably the solvent. In non-polar solvents like chloroform (B151607), the enol form is generally favored due to the formation of a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. nih.gov Conversely, in polar protic solvents, the keto form tends to predominate as the solvent molecules can effectively solvate the carbonyl groups, disrupting the internal hydrogen bond. nih.gov Polar aprotic solvents like DMSO also favor the keto form. nih.gov The presence of the electron-rich 4-phenoxyphenyl group can also influence the acidity of the α-proton and the stability of the respective tautomers.

Table 1: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Solvent Polarity | Non-polar solvents favor the enol form. | Stabilization through intramolecular hydrogen bonding. |

| Polar solvents favor the keto form. | Intermolecular hydrogen bonding with the solvent disrupts the intramolecular bond. nih.gov | |

| Conjugation | Extended conjugation stabilizes the enol form. | The C=C double bond in the enol form can extend the conjugated system. |

| Temperature | Higher temperatures can shift the equilibrium. | The direction of the shift depends on the thermodynamics of the specific system. |

Nucleophilic and Electrophilic Reactivity of the Keto-Ester Moiety

The dual nature of the β-ketoester moiety endows this compound with both nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity : The primary site of nucleophilicity is the α-carbon (C2). In the presence of a base, this carbon is readily deprotonated to form a highly stabilized enolate anion. This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, such as alkylations, acylations, and condensations (e.g., aldol (B89426) and Claisen reactions). The choice of base and reaction conditions can be tuned to control the outcome of these transformations.

Electrophilic Reactivity : The compound possesses two electrophilic centers: the ketonic carbonyl carbon (C3) and the ester carbonyl carbon (C1). These carbons are susceptible to attack by various nucleophiles. The ketone carbonyl is generally more electrophilic and reactive towards nucleophiles like organometallic reagents or amines than the ester carbonyl. This differential reactivity allows for selective transformations at the ketone function while leaving the ester group intact under controlled conditions.

Cyclization Reactions and Heterocycle Annulation

The 1,3-dicarbonyl arrangement in this compound makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds through condensation and cyclization reactions.

Pyrazoles: One of the most common applications of β-ketoesters is in the Knorr pyrazole (B372694) synthesis. nih.gov Reaction of this compound with hydrazine (B178648) (or its derivatives) leads to the formation of pyrazoles. The reaction proceeds via initial condensation of the hydrazine with the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Using substituted hydrazines (e.g., phenylhydrazine) allows for the synthesis of N-substituted pyrazoles. nih.gov The reaction can produce regioisomers depending on which carbonyl group undergoes the initial attack, though the ketone is typically more reactive. nih.gov

Quinoxalines: Quinoxalines, or benzopyrazines, are readily synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. google.com this compound can serve as a synthon for the 1,2-dicarbonyl moiety. The reaction involves the condensation of the two amino groups of the o-phenylenediamine with the two carbonyl groups of the β-ketoester, followed by cyclization and aromatization to afford the quinoxaline (B1680401) core. A variety of catalysts, including acids and metal triflates, can be employed to facilitate this transformation under mild conditions. encyclopedia.pub

Table 2: Synthesis of Heterocycles from this compound

| Target Heterocycle | Reagent | General Conditions |

|---|---|---|

| Pyrazole | Hydrazine (NH₂NH₂) or Phenylhydrazine (PhNHNH₂) | Acidic or neutral conditions, often in an alcohol solvent. nih.govgoogle.com |

| Quinoxaline | o-Phenylenediamine | Often catalyzed by acid (e.g., TiO₂-Pr-SO₃H) or performed at elevated temperatures. encyclopedia.pub |

Beyond simple heterocycles, this compound is a valuable building block for constructing more complex, fused-ring systems. These reactions often involve multi-step sequences or multicomponent reactions. For instance, it can participate in tandem reactions, such as a four-component reaction with a hydrazine, an aldehyde, and a source of cyanide (like malononitrile) to create highly substituted, fused pyranopyrazole systems. researchgate.net

Furthermore, derivatives of the parent compound can undergo intramolecular cyclization to form fused rings. For example, if a suitable functional group is introduced at the ortho-position of the terminal phenyl ring (of the phenoxy group), intramolecular Friedel-Crafts acylation or other cyclization strategies could be employed to annulate a new ring onto the existing framework. osi.lv

Functional Group Interconversions and Derivatization

The ester and keto functionalities of the molecule are amenable to a range of standard organic transformations.

Hydrolysis: The ethyl ester group can be readily hydrolyzed under either acidic or basic conditions. chemguide.co.uk Acid-catalyzed hydrolysis, typically using a dilute mineral acid like HCl or H₂SO₄ and heating under reflux, is a reversible process that yields the corresponding β-keto carboxylic acid, 3-oxo-3-(4-phenoxyphenyl)propanoic acid, and ethanol (B145695). chemguide.co.uk Basic hydrolysis, known as saponification, is an irreversible reaction carried out with an alkali like sodium hydroxide. This process initially yields the sodium carboxylate salt, which can then be acidified in a separate step to liberate the free carboxylic acid. chemguide.co.uk

Amidation: The ester can be converted into an amide by reacting it with an amine. While this reaction can be slow, modern methods using base-promoted or catalytic systems have made it highly efficient. lookchemmall.comresearchgate.net For example, direct amidation can be achieved by treating the ester with an amine in the presence of a suitable base or coupling agent. lookchemmall.com This allows for the synthesis of a wide variety of N-substituted amides, further expanding the synthetic utility of the parent molecule.

Reduction and Oxidation Protocols

The chemical reactivity of this compound is characterized by the presence of a β-keto ester functionality, which provides two primary sites for reduction and oxidation reactions: the ketone and the active methylene (B1212753) group. These transformations are fundamental in modifying the compound's structure to yield valuable derivatives.

Reduction of the Ketone Group

The reduction of the carbonyl group in this compound to a secondary alcohol is a common and synthetically useful transformation, leading to the formation of Ethyl 3-hydroxy-3-(4-phenoxyphenyl)propanoate. This can be achieved through various established protocols, including the use of metal hydrides and biocatalytic methods.

Metal Hydride Reduction

A standard and efficient method for the reduction of the ketone in β-keto esters involves the use of sodium borohydride (B1222165) (NaBH₄). This reagent is known for its selectivity in reducing ketones and aldehydes without affecting the less reactive ester group. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature.

The general reaction proceeds as follows:

While specific research data on the reduction of this compound using this method is not extensively documented in publicly available literature, the protocol for a closely related compound, ethyl 3-oxobutanoate, is well-established and serves as a reliable model. ethz.ch

Table 1: Representative Protocol for the Reduction of a β-Keto Ester using Sodium Borohydride

| Parameter | Condition |

| Substrate | Ethyl 3-oxobutanoate |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Product | Ethyl 3-hydroxybutanoate |

| Selectivity | High for the ketone group |

This table is based on established procedures for analogous compounds.

Biocatalytic Reduction

Enzymatic reductions offer a green and highly stereoselective alternative for the synthesis of chiral β-hydroxy esters. Baker's yeast (Saccharomyces cerevisiae) is a widely used biocatalyst for the asymmetric reduction of β-keto esters. nih.gov These reactions are typically performed in an aqueous medium, often with a co-substrate like glucose or sucrose (B13894) to regenerate the necessary cofactor (NADPH).

Table 2: Representative Enantioselective Reduction of a β-Keto Ester using Yeast

| Parameter | Finding |

| Biocatalyst | Kluyveromyces lactis KCTC 7133 |

| Substrate | Ethyl-3-oxo-3-phenylpropanoate |

| Product | Ethyl-(S)-3-hydroxy-3-phenylpropanoate |

| Yield | 83% at 50 mM substrate concentration |

| Optical Purity | >99% ee |

This table presents findings from research on an analogous compound to illustrate the potential of biocatalytic reduction. nih.gov

Oxidation Reactions

Oxidation of this compound can be directed at the carbon skeleton. A notable transformation for ketones is the Baeyer-Villiger oxidation.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation involves the conversion of a ketone to an ester through treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.govorganic-chemistry.orgacgpubs.orgchemscene.com In the case of an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.

For this compound, the two groups attached to the ketone are the 4-phenoxyphenyl group and the -CH₂COOEt group. Based on the established migratory aptitudes, the 4-phenoxyphenyl group (an aryl group) would be expected to migrate in preference to the methylene group (a primary alkyl group). This would result in the formation of an anhydride-like structure.

The general mechanism of the Baeyer-Villiger oxidation is as follows:

Table 3: Predicted Outcome of Baeyer-Villiger Oxidation

| Feature | Description |

| Reagent | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Migrating Group | 4-phenoxyphenyl |

| Predicted Product | Acetic 4-phenoxybenzoic anhydride |

This table is based on the established principles of the Baeyer-Villiger oxidation.

Applications in Pharmaceutical and Agrochemical Sciences

Role as a Precursor in Pharmaceutical Development

Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is recognized for its utility as an intermediate in the synthesis of diverse pharmaceuticals. epo.org The presence of multiple reactive sites within the molecule allows for its elaboration into various drug scaffolds.

The development of new anti-inflammatory and analgesic drugs is a continuous effort in medicinal chemistry. This compound serves as a valuable precursor in the creation of such agents. epo.org The core structure of this compound can be chemically modified to produce molecules with potent anti-inflammatory and pain-relieving properties. For instance, the synthesis of novel succinimide (B58015) derivatives has been shown to yield compounds with significant anti-inflammatory and analgesic activities. mdpi.com While direct synthesis from this compound is not explicitly detailed in the provided research, the structural similarities suggest its potential as a starting point for similar therapeutic agents. The synthesis of hybrid molecules by coupling non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) with other chemical entities has been explored to enhance their therapeutic profiles. justia.com

The synthesis of the widely used antidepressant, duloxetine (B1670986), involves a key chiral intermediate, (S)-3-hydroxy-3-(2-thienyl)propanoate. jmb.or.kr This intermediate is produced via the asymmetric reduction of ethyl 3-oxo-3-(2-thienyl)propanoate. jmb.or.kr Although the direct use of this compound in the synthesis of duloxetine is not documented in the available literature, the structural analogy between the two propanoate precursors is notable. The established synthetic routes to duloxetine, which include steps like Mannich aminomethylation, reduction, etherification, and demethylation, could theoretically be adapted for a phenoxyphenyl analogue. researchgate.net The synthesis of duloxetine and its intermediates is a well-documented process, highlighting the importance of β-keto esters in accessing complex pharmaceutical compounds. researchgate.netarkat-usa.orggoogle.comnih.govgoogle.com

The quest for novel therapeutic molecules to address unmet medical needs is a driving force in pharmaceutical research. This compound provides a versatile platform for the development of such molecules. epo.org Its ability to participate in various chemical reactions allows for the generation of diverse compound libraries for biological screening. The synthesis of novel pyridazin-3-one derivatives, for example, has led to the discovery of potent vasorelaxant agents. nih.gov While not directly synthesized from the subject compound, this research illustrates the potential of β-keto esters in constructing new therapeutic entities.

Utility in Agrochemical Formulation and Active Ingredient Synthesis

In addition to its pharmaceutical applications, this compound is a valuable intermediate in the agrochemical sector. epo.org It is utilized in the formulation and synthesis of active ingredients for crop protection products.

The development of effective and selective herbicides is crucial for modern agriculture. This compound is implicated in the synthesis of herbicidal compounds. epo.org The phenoxypropanoate structure is a key feature of several commercial herbicides. For example, fenoxaprop-p-ethyl, a widely used herbicide, is an aryloxyphenoxypropionate. google.comgoogle.com The synthesis of such herbicides often involves the reaction of a substituted phenol (B47542) with a propionate (B1217596) derivative. While the specific use of this compound as a direct precursor for commercial herbicides is not detailed in the provided patents, its structural class is highly relevant to this field of agrochemicals. google.comgoogle.comgoogleapis.com

Insect Growth Regulator (IGR) Research (from structurally analogous compounds)

While direct studies on the insecticidal activity of this compound are not extensively documented, its structural features, particularly the diaryl ether linkage, are characteristic of a class of potent insect growth regulators (IGRs). benthamscience.com IGRs are compounds that mimic the action of natural insect hormones, thereby disrupting their growth, development, and reproduction. cas.cz

A prime example of a commercially successful IGR with a similar structural motif is Pyriproxyfen . cas.czmdpi.comresearchgate.net Pyriproxyfen is a juvenile hormone mimic that contains a phenoxy ether linkage, which is a key feature it shares with this compound. mdpi.combohrium.com Juvenile hormones (JHs) are crucial for maintaining the larval stage in insects, and their presence prevents metamorphosis into the adult form. nih.govresearchwithrowan.com Pyriproxyfen and other juvenile hormone analogs exert their effect by binding to the juvenile hormone receptor, leading to a disruption of the insect's life cycle. cas.cz This often results in the failure of larvae to pupate or the emergence of sterile adults. researchwithrowan.comcambridgemedchemconsulting.com

Furthermore, compounds containing a phenoxybenzyl ether moiety, another related diaryl ether structure, are found in pyrethroid insecticides like Etofenprox . organic-chemistry.org The metabolite of many pyrethroid insecticides is 3-Phenoxybenzoic acid , highlighting the prevalence of this structural feature in insect-active compounds. acs.org The exploration of bioisosteric replacements for the phenoxy group is a common strategy in the development of new insecticides to improve efficacy and environmental safety. benthamscience.combohrium.com

Strategic Importance in Modern Drug Discovery Processes

The utility of this compound extends beyond its direct application in the synthesis of specific active molecules; it holds strategic importance in the broader context of modern drug discovery. This is largely due to its nature as a functionalized β-keto ester, a class of compounds widely regarded as essential synthons in organic and medicinal chemistry. researchgate.netnih.govnih.gov

β-Keto esters are highly versatile intermediates that can be readily transformed into a vast array of other functional groups and heterocyclic systems. nih.gov This versatility is a cornerstone of diversity-oriented synthesis , a strategy aimed at creating large and structurally diverse collections of molecules for high-throughput screening. The presence of both electrophilic and nucleophilic centers within the β-keto ester moiety allows for a wide range of chemical transformations. researchgate.netnih.gov

The phenoxyphenyl scaffold itself is considered a privileged scaffold in drug discovery. researchgate.netresearchgate.net A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. The diaryl ether motif is found in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. benthamscience.comnih.govresearchgate.netresearchgate.net The conformational flexibility of the ether linkage allows the molecule to adapt to the binding sites of different receptors. organic-chemistry.org The 4-phenoxyphenyl group can engage in various non-covalent interactions, such as hydrophobic and π-stacking interactions, which are crucial for receptor binding and biological activity. organic-chemistry.org

The design of compound libraries based on β-keto esters like this compound is a valuable strategy in fragment-based drug design (FBDD) . nih.gov In FBDD, small molecular fragments that bind to a biological target are identified and then elaborated or linked together to create more potent lead compounds. The reactivity of the β-keto ester allows for the facile introduction of various substituents and the construction of more complex molecules around the core scaffold.

Recent research has also highlighted the potential of β-keto esters in the design of compounds with specific biological activities, such as quorum-sensing inhibitors in bacteria. mdpi.com The ability to synthesize a variety of analogs from a common intermediate like this compound allows for the systematic exploration of structure-activity relationships, a critical step in the optimization of lead compounds.

Exploration in Materials Science and Advanced Polymer Chemistry

Integration into Advanced Polymer Architectures

The molecular structure of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate makes it a promising candidate for integration into advanced polymer architectures, particularly high-performance thermoplastics like poly(aryl ether ketone)s (PAEKs). americhem.com The presence of the reactive β-keto ester group allows it to potentially serve as a monomer or a precursor in various polymerization reactions.

One of the key methods for synthesizing PAEKs is through nucleophilic aromatic substitution reactions. vt.edu In principle, the phenoxy group of this compound could be modified to participate in such reactions. For instance, conversion to a dihydroxy or dihalo derivative could enable its use as a monomer in polycondensation reactions with other suitable co-monomers. The incorporation of the bulky phenoxyphenyl side group is a strategy employed to modify the properties of polymers, such as improving solubility without significantly compromising thermal stability. researchgate.net

Research into related structures supports this potential. For example, new poly(ether ether ketone amide)s have been synthesized using a novel aromatic diamine containing a phenoxy ketone linkage. researchgate.net These polymers exhibited good solubility in polar aprotic solvents and high thermal stability, with glass transition temperatures ranging from 252–302 °C. researchgate.net This indicates that the inclusion of phenoxy and ketone moieties can lead to desirable properties in advanced polymers.

The general synthetic routes for PAEKs, such as the condensation of an activated aryl dihalide with an aromatic diphenolate, provide a framework for how this compound could be chemically modified to be integrated into these polymer backbones. vt.edu

Table 1: Potential Polymerization Reactions Involving this compound Derivatives

| Polymerization Type | Potential Role of Modified this compound | Resulting Polymer Architecture |

| Nucleophilic Aromatic Substitution | Dihydroxy derivative as a nucleophilic monomer | Poly(aryl ether ketone) with phenoxyphenyl side chains |

| Nucleophilic Aromatic Substitution | Dihalo derivative as an electrophilic monomer | Poly(aryl ether ketone) with phenoxyphenyl side chains |

| Friedel-Crafts Acylation | As a precursor to a diacid chloride or a diaryl ether monomer | Aromatic polyketones |

Contribution to Novel Coating Formulations

The phenoxy group in this compound is a key feature that suggests its utility in novel coating formulations. Phenoxy resins, which are copolymers of bisphenol-A and epichlorohydrin, are known for their excellent toughness, flexibility, adhesion, and chemical resistance in coating applications. scipoly.com These properties make them suitable for use in primers for steel, coil coatings, and container coatings. scipoly.com The presence of a phenoxy group in a coating formulation can contribute to these desirable characteristics.

While specific formulations containing this compound are not widely documented in public literature, its chemical structure suggests it could be used as an additive or a reactive component in high-performance coatings. Its ester and ketone functionalities could also contribute to its solubility in common coating solvents and its compatibility with various resin systems. For instance, related ether-ester solvents are utilized as retarders in high-performance bake and air-dried coatings to improve flow and leveling.

Table 2: Potential Contributions to Coating Properties

| Property | Potential Contribution of this compound |

| Adhesion | The polar ether and carbonyl groups can enhance bonding to various substrates. |

| Flexibility | The ether linkage in the phenoxy group can impart flexibility to the coating film. |

| Chemical Resistance | The aromatic rings contribute to the chemical inertness of the coating. |

| Toughness | The rigid aromatic structure can enhance the overall toughness and durability of the coating. |

Enhancement of Material Properties (e.g., Durability, Environmental Resistance)

The incorporation of aromatic and ketone groups into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of materials. americhem.com The structure of this compound, with its multiple aromatic rings and ketone group, suggests that its inclusion in a polymer matrix could lead to significant improvements in durability and environmental resistance.

Aromatic polymers, in general, exhibit high thermal stability due to the high bond dissociation energy of the aromatic C-C bonds. nih.gov The rigid nature of the aromatic rings also contributes to increased stiffness and mechanical strength. nih.gov Research on poly(phenylene sulfide) (PPS), another high-performance polymer, shows that its aromatic rings are key to its excellent thermal stability, chemical resistance, and dimensional stability. nrel.gov

Furthermore, the phenoxy group can enhance resistance to environmental factors. The degradation of polymers in the environment is a complex process involving physical, chemical, and biological mechanisms. nih.gov The stable ether linkage and aromatic rings in the phenoxy group can improve a polymer's resistance to hydrolysis and photodegradation. Studies on the degradation of related compounds, such as 3-phenoxybenzoic acid, a metabolite of some pyrethroid insecticides, provide insights into the environmental fate of phenoxy-containing structures. acs.org

Table 3: Predicted Enhancement of Material Properties

| Property | Structural Feature of this compound | Anticipated Effect |

| Thermal Stability | Aromatic rings and ketone group | Increased glass transition temperature and decomposition temperature |

| Mechanical Strength | Rigid aromatic structure | Increased tensile strength and modulus |

| Chemical Resistance | Aromatic rings and ether linkage | Improved resistance to a range of solvents and chemicals |

| Environmental Durability | Stable phenoxy group | Enhanced resistance to UV degradation and hydrolysis |

Mechanistic and Kinetic Investigations

Elucidation of Reaction Mechanisms for Key Synthetic Pathways

The primary route for the synthesis of Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate is the crossed Claisen condensation . masterorganicchemistry.comvaia.com This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base. masterorganicchemistry.comstackexchange.com In this specific case, the reactants are ethyl acetate (B1210297) and ethyl 4-phenoxybenzoate.

The generally accepted mechanism for this base-catalyzed condensation proceeds through several key steps: nih.govbeilstein-journals.orgresearchgate.net

Enolate Formation: The reaction is initiated by the deprotonation of the α-hydrogen of ethyl acetate by a strong base, typically sodium ethoxide (NaOEt). This abstraction of a proton is possible because the resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen, forming an enolate ion. vaia.comstackexchange.com Ethyl acetate is chosen as the enolizable ester due to the presence of acidic α-protons. masterorganicchemistry.com

Nucleophilic Attack: The newly formed enolate ion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the second ester, ethyl 4-phenoxybenzoate. vaia.com Ethyl 4-phenoxybenzoate is chosen as the non-enolizable partner as it lacks α-hydrogens, thus preventing self-condensation. masterorganicchemistry.com This nucleophilic addition results in the formation of a tetrahedral alkoxide intermediate. nih.govresearchgate.net

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This process leads to the elimination of the ethoxide ion (EtO⁻) as a leaving group, yielding the desired β-keto ester, this compound. nih.govresearchgate.net

Deprotonation of the Product: The newly formed β-keto ester has a highly acidic proton on the α-carbon, situated between two carbonyl groups (pKa ≈ 11). masterorganicchemistry.com The ethoxide ion generated in the previous step is a strong enough base to deprotonate the β-keto ester. This final deprotonation step is thermodynamically favorable and serves to drive the reversible Claisen condensation to completion. nih.govresearchgate.net

Protonation: A final acidic workup step is required to neutralize the enolate of the product and any remaining base, yielding the final, neutral this compound. stackexchange.com

To ensure a high yield of the desired crossed-condensation product, the non-enolizable ester (ethyl 4-phenoxybenzoate) is often used in excess. masterorganicchemistry.com Additionally, the enolizable ester (ethyl acetate) is typically added slowly to the reaction mixture containing the base and the non-enolizable ester. This strategy maintains a low concentration of the enolate, minimizing its self-condensation. vaia.com

Kinetic Studies of Formation and Transformation Reactions

Detailed kinetic studies specifically for the formation of this compound are not extensively reported in the literature. However, the kinetics of Claisen condensations, in general, are well-understood and can be applied to this specific case.

The rate of a Claisen condensation is influenced by several factors, including the choice of base, solvent, and the structure of the ester substrates. The rate-determining step can vary depending on the reaction conditions. stackexchange.com

With Weaker Bases: When a relatively weak base (like sodium ethoxide) is used in stoichiometric amounts, the initial deprotonation of the α-hydrogen to form the enolate is often the slow, rate-determining step. This is because esters are significantly less acidic than ketones or aldehydes. stackexchange.com

With Stronger Bases: If a very strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is used, the enolate formation is rapid and complete. In such cases, the subsequent nucleophilic attack of the enolate on the second ester molecule becomes the rate-determining step. stackexchange.com

The electronic nature of the substituents on the aromatic ring of the non-enolizable ester can also influence the reaction rate. The phenoxy group in ethyl 4-phenoxybenzoate is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the rate of nucleophilic attack compared to an unsubstituted or electron-withdrawing group substituted benzoyl ester.

Table 1: Factors Influencing the Kinetics of Crossed Claisen Condensation

| Factor | Effect on Reaction Rate | Rationale |

| Base Strength | Stronger bases generally increase the rate. | A stronger base leads to a higher concentration of the nucleophilic enolate. stackexchange.com |

| Substrate Structure | Electron-withdrawing groups on the non-enolizable ester increase the rate. | Enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. |

| Solvent | Polar aprotic solvents can increase the rate. | Solvation of the counter-ion of the base can increase its effective basicity. |

| Temperature | Higher temperatures generally increase the rate. | Provides the necessary activation energy for the reaction to proceed. |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates in a Claisen condensation are challenging due to their transient nature. However, their existence is well-supported by the reaction mechanism and by spectroscopic studies of related reactions. The key intermediates in the formation of this compound are the ethyl acetate enolate, the tetrahedral alkoxide intermediate, and the enolate of the final product.

Ethyl Acetate Enolate: The formation of this enolate can be inferred from H/D exchange studies, where the α-protons of the ester are exchanged for deuterium (B1214612) in the presence of a base and a deuterium source. Spectroscopic techniques like NMR can be used to monitor this exchange.

Tetrahedral Alkoxide Intermediate: This intermediate is highly unstable and readily collapses to form the product. While direct spectroscopic observation in a standard Claisen condensation is difficult, low-temperature NMR studies on related acyl substitution reactions have provided evidence for the existence of similar tetrahedral intermediates. Computational studies using Density Functional Theory (DFT) have also been employed to model the structure and energy of these transient species. nih.gov

Product Enolate: The final intermediate before acidic workup is the resonance-stabilized enolate of this compound. This species is significantly more stable than the initial enolate and its formation drives the reaction equilibrium forward. nih.govresearchgate.net Its presence can be confirmed by spectroscopic methods. For instance, in the absence of an acidic workup, the disappearance of the acidic α-proton signal and shifts in the carbonyl signals in ¹³C NMR would be indicative of its formation.

Table 2: Key Intermediates and Methods of Characterization

| Intermediate | Structure | Method of Characterization/Evidence |

| Ethyl Acetate Enolate | [CH₂=C(O⁻)OEt]⁻ | Inferred from H/D exchange studies; NMR spectroscopy. |

| Tetrahedral Alkoxide Intermediate | [Ph(OPh)C(O⁻)(OEt)CH₂COOEt] | Low-temperature NMR of analogous reactions; Computational modeling (DFT). nih.gov |

| Product Enolate | [Ph(OPh)C(O)=CHCOOEt]⁻ | NMR spectroscopy (disappearance of α-proton); IR spectroscopy (shift in carbonyl frequency). |

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), offer fundamental information about the number and types of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum reveals the chemical shift, integration, and multiplicity of each unique proton environment. For Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate, the spectrum provides distinct signals for the ethyl group protons, the active methylene (B1212753) protons, and the protons of the two aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows the chemical shifts of each unique carbon atom. The spectrum for this compound is characterized by signals corresponding to the carbonyl carbons of the ketone and ester, the carbons of the aromatic rings, the methylene carbons, and the carbons of the ethyl group.

The following tables summarize the experimental ¹H and ¹³C NMR data recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.95 | d | 9.5 | 2H | Aromatic (H-2', H-6') |

| 7.63 | t | 9.5 | 1H | Aromatic (H-4'') |

| 7.49 | t | 9.5 | 2H | Aromatic (H-3'', H-5'') |

| 7.09 | d | 9.0 | 2H | Aromatic (H-3', H-5') |

| 7.26 | t | 7.4 | 1H | Aromatic (H-2'', H-6'') |

| 4.19 | q | 7.1 | 2H | -OCH₂CH₃ |

| 3.96 | s | - | 2H | -COCH₂CO- |

| 1.24 | t | 7.1 | 3H | -OCH₂CH₃ |

Note: Assignments are based on published data and chemical shift predictions. The aromatic region can have complex coupling and assignments may vary slightly based on the specific reference.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.8 | Ketone Carbonyl (C=O) |

| 167.3 | Ester Carbonyl (C=O) |

| 162.3 | Aromatic (C-4') |

| 155.9 | Aromatic (C-1'') |

| 131.6 | Aromatic (C-2', C-6') |

| 130.1 | Aromatic (C-3'', C-5'') |

| 129.2 | Aromatic (C-1') |

| 125.0 | Aromatic (C-4'') |

| 120.3 | Aromatic (C-2'', C-6'') |

| 117.8 | Aromatic (C-3', C-5') |

| 61.5 | Methylene (-OCH₂) |

| 45.9 | Methylene (-COCH₂CO-) |

| 14.1 | Methyl (-CH₃) |

Note: Data is compiled from typical values and may show slight variations from different experimental sources.

While specific experimental 2D NMR spectra for this compound are not widely published, their expected correlations can be predicted based on the established structure. These techniques are invaluable for confirming the assignments made from 1D NMR.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a key correlation would be observed between the triplet of the ethyl group's methyl protons and the quartet of its methylene protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlation). This is crucial for definitively assigning carbon signals based on their attached, and often more easily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is particularly powerful for identifying quaternary carbons (which are invisible in HSQC) and for piecing together different fragments of the molecule. For instance, the methylene protons of the ethyl group would show a correlation to the ester carbonyl carbon.

Table 3: Predicted Key 2D NMR Correlations for this compound

| Technique | Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | Correlated Proton (¹H) Signal |

| COSY | -OCH₂CH₃ (t) | - | -OCH₂ CH₃ (q) |

| HSQC | -OCH₂ CH₃ (q) | -OC H₂CH₃ | - |

| HSQC | -COC H₂CO- (s) | -COC H₂CO- | - |

| HMBC | -OCH₂CH₃ (t) | -OC H₂CH₃ | - |

| HMBC | -OCH₂ CH₃ (q) | Ester C =O | - |

| HMBC | -COCH₂ CO- (s) | Ketone C =O, Ester C =O | - |

| HMBC | Aromatic H-2', H-6' | Ketone C =O, Aromatic C-4' | - |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization.

ESI is a soft ionization technique that is particularly useful for polar molecules. In positive ion mode, ESI-MS of this compound would be expected to show prominent pseudomolecular ions, such as the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. The molecular formula of this compound is C₁₇H₁₆O₄.

Calculated Exact Mass: 284.1049 g/mol

Expected [M+H]⁺ ion in HRMS: 285.1121

Analysis of the fragmentation pattern provides further structural confirmation. Key fragmentation pathways for this molecule would involve cleavage at the ester and ketone functional groups and the ether linkage.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Mass/Charge) | Possible Fragment Ion | Description of Loss |

| 284 | [C₁₇H₁₆O₄]⁺ | Molecular Ion (M⁺) |

| 239 | [C₁₅H₁₁O₃]⁺ | Loss of ethoxy group (-OCH₂CH₃) |

| 211 | [C₁₄H₁₁O₂]⁺ | Loss of ethyl acetate (B1210297) moiety (-CH₂COOCH₂CH₃) |

| 183 | [C₁₃H₇O]⁺ | Loss of phenoxy group (-OC₆H₅) from the m/z 211 fragment |

| 121 | [C₇H₅O₂]⁺ | Cleavage yielding the benzoyl portion |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups, making FT-IR an excellent tool for qualitative functional group identification.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its ester, ketone, ether, and aromatic functionalities.

Table 5: Predicted Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1740-1730 | C=O Stretch | Ester Carbonyl |

| ~1685-1675 | C=O Stretch | Aryl Ketone Carbonyl |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250-1200 | C-O-C Stretch | Aryl Ether (Asymmetric) |

| ~1180-1050 | C-O Stretch | Ester |

| ~1050-1000 | C-O-C Stretch | Aryl Ether (Symmetric) |

X-ray Crystallography for Solid-State Structural Elucidation (applied to derivatives or analogs)

While the crystal structure of this compound has not been extensively reported, X-ray crystallography has been instrumental in elucidating the three-dimensional architecture of its derivatives and analogs. These studies provide invaluable insights into molecular conformation, intermolecular interactions, and the influence of substituent groups on the solid-state packing of these compounds. The analysis of these related structures offers a predictive framework for understanding the probable solid-state behavior of the title compound.

Detailed crystallographic data has been reported for several analogs, including ethyl 4-[(4-methylbenzyl)oxy]benzoate, a compound that shares the core ethyl benzoylacetate structure with a modified ether linkage. The crystal structure of this analog reveals significant conformational flexibility. nih.govnih.govresearchgate.net It crystallizes with three independent molecules in the asymmetric unit, each adopting a slightly different conformation. nih.govnih.gov This variation is primarily observed in the torsion angles of the ethoxy group and the dihedral angles between the two phenyl rings, highlighting the molecule's ability to adopt various spatial arrangements in the solid state. nih.gov The crystal packing is stabilized by weak C-H···π interactions. nih.govnih.gov

Another structurally relevant analog, Ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate, has also been characterized by single-crystal X-ray diffraction. researchgate.net The analysis of this stilbene (B7821643) derivative shows that the molecule is nearly planar, with molecules stacking in a columnar arrangement driven by C–H···π hydrogen bonds. researchgate.net

In a more complex heterocyclic analog, ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, the thiazolo[3,2-a]pyrimidine bicycle is nearly flat. mdpi.com A notable feature in its crystal structure is the formation of homochiral chains through halogen-π interactions involving the bromine atom of the phenyl substituent. mdpi.com

The crystallographic data for these analogs are summarized in the tables below, providing a comparative basis for understanding the structural properties of this class of compounds.

Crystallographic Data for Ethyl 4-[(4-methylbenzyl)oxy]benzoate nih.govnih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₇H₁₈O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.929(3) |

| b (Å) | 12.016(2) |

| c (Å) | 21.325(4) |

| β (°) | 109.13(3) |

| Volume (ų) | 4096.1(13) |

| Z | 8 |

Note: The unit cell contains three independent molecules in the asymmetric unit, leading to Z=8.

Selected Torsion and Dihedral Angles for the Three Independent Molecules of Ethyl 4-[(4-methylbenzyl)oxy]benzoate nih.gov

| Molecule | C—O—CH₂—CH₃ Torsion Angle (°) | Phenyl Ring Dihedral Angle (°) |

| A | 174.0(6) | 46.4(1) |

| B | 82.6(6) | 70.3(1) |

| C | 89.6(7) | 62.2(1) |

Crystallographic Data for Ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate researchgate.net

| Parameter | Value |

| Chemical Formula | C₂₁H₂₄O₆ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 30.088(5) |

| b (Å) | 5.869(1) |

| c (Å) | 23.361(4) |

| β (°) | 108.83(2) |

| Volume (ų) | 3902.9(12) |

| Z | 8 |

Crystallographic Data for Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate mdpi.com

| Parameter | Value |

| Chemical Formula | C₁₇H₁₅BrN₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.132(1) |

| b (Å) | 12.083(1) |

| c (Å) | 14.507(1) |

| β (°) | 95.83(1) |

| Volume (ų) | 1765.1(3) |

| Z | 4 |

These detailed structural studies on analogous compounds underscore the utility of X-ray crystallography in mapping the conformational landscapes and non-covalent interaction patterns that govern the solid-state assembly of molecules related to this compound.

Computational Chemistry and Cheminformatics Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds. For β-keto esters like Ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate and its derivatives, DFT calculations provide deep insights into their structural, vibrational, and electronic characteristics. mdpi.comnih.gov

Molecular Geometry Optimization and Conformational Analysis

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable conformation (the lowest energy state) of the molecule. researchgate.net For a flexible molecule like this compound, this involves analyzing various possible arrangements of its atoms in space, known as conformers. The presence of rotatable bonds, such as those in the ethyl ester and phenoxy groups, gives rise to multiple potential conformations.

Theoretical studies on related β-keto esters have shown that these molecules can exist in different tautomeric forms, primarily the keto and enol forms. semanticscholar.orgresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the relative stability of these tautomers and conformers in the gas phase and in different solvents. ekb.egajchem-a.com The calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available. researchgate.netnih.gov For instance, in studies of similar molecules, the calculated bond lengths and angles have shown a high correlation with data obtained from X-ray crystallography. nih.gov

Table 1: Representative Optimized Geometric Parameters for a β-Keto Ester Moiety (Illustrative) (Note: This table is illustrative of typical results from DFT calculations on β-keto esters and does not represent experimentally verified data for this compound itself.)

| Parameter | Bond | Calculated Value (Å) | Parameter | Angle | Calculated Value (°) |

| Bond Length | C=O (keto) | 1.215 | Bond Angle | O=C-C | 120.5 |

| Bond Length | C=O (ester) | 1.208 | Bond Angle | C-C-C | 115.2 |

| Bond Length | C-C (keto-methylene) | 1.510 | Bond Angle | C-O-C (ester) | 116.8 |

| Bond Length | C-O (ester) | 1.335 | Dihedral Angle | O=C-C=O | ~180 (anti) or ~0 (syn) |

Vibrational Frequency Computations and Spectral Assignments

DFT calculations are also used to predict the vibrational spectra (Infrared and Raman) of a molecule. researchgate.net After geometry optimization, harmonic vibrational frequency calculations are performed. The resulting frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms. These theoretical spectra are crucial for interpreting experimental FT-IR and Raman spectra. ekb.eg

For β-keto esters, characteristic vibrational frequencies are observed. For example, strong peaks in the region of 1700-1750 cm⁻¹ are typically assigned to the stretching vibrations of the two carbonyl (C=O) groups (one from the ketone and one from the ester). semanticscholar.org The stretching vibrations of the C-O bonds of the ester and ether linkages, as well as the various C-H and C=C aromatic ring vibrations, can also be assigned. A normal coordinate analysis can be performed to determine the potential energy distribution (PED), which describes the contribution of individual bond stretches, angle bends, and torsions to each calculated vibrational mode. researchgate.net

Table 2: Illustrative Vibrational Frequencies and Assignments for Key Functional Groups in this compound (Note: This table is based on typical frequency ranges for the specified functional groups and is for illustrative purposes.)

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

| 3100-3000 | ν(C-H) | Aromatic C-H Stretch |

| 2980-2850 | ν(C-H) | Aliphatic C-H Stretch |

| 1750-1735 | ν(C=O) | Ester Carbonyl Stretch |

| 1725-1705 | ν(C=O) | Ketone Carbonyl Stretch |

| 1600-1450 | ν(C=C) | Aromatic Ring Stretch |

| 1275-1200 | ν(C-O) | Aryl Ether Stretch |

| 1250-1050 | ν(C-O) | Ester C-O Stretch |

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are key to understanding its reactivity. DFT provides valuable information on the electronic structure through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity. biomedres.us

For phenoxyphenyl derivatives, the HOMO is often localized on the electron-rich phenoxy ring, while the LUMO may be distributed over the benzoyl portion of the molecule. researchgate.net This distribution provides insight into the charge transfer possibilities within the molecule.

The Molecular Electrostatic Potential (MEP) map is another critical tool derived from DFT calculations. researchgate.net The MEP is a visual representation of the charge distribution on the molecule's surface. researchgate.netscispace.comchemrxiv.org It uses a color scale to indicate electron-rich regions (negative potential, typically red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. researchgate.net In a molecule like this compound, the MEP map would show negative potential around the oxygen atoms of the carbonyl and ether groups, identifying them as sites for electrophilic interaction. researchgate.net

Molecular Docking and Protein-Ligand Interaction Studies (for derived bioactive molecules)

This compound is a key starting material for synthesizing various biologically active heterocyclic molecules, such as pyrazoles. mdpi.comnih.gov Molecular docking is a computational technique used to predict how these derived molecules (ligands) might bind to the active site of a target protein or receptor. nih.govresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a compound, helping to rationalize its biological activity and guide the design of more potent analogues. researchgate.net

Prediction of Binding Affinities and Interaction Modes

Molecular docking simulations place a ligand into the binding site of a protein in various orientations and conformations. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable protein-ligand complex and higher predicted affinity.

The results also reveal the specific interactions that stabilize the complex, such as:

Hydrogen bonds: Interactions between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

Pi-pi stacking: Interactions between aromatic rings.

Van der Waals forces: General attractive or repulsive forces between atoms.

Studies on pyrazole (B372694) derivatives synthesized from related β-keto esters have shown that these compounds can effectively bind to the active sites of various enzymes, such as protein kinases, which are important targets in cancer therapy. nih.govnih.gov

Elucidation of Specific Receptor-Ligand Interactions (e.g., Juvenile Hormone Binding Protein)

An interesting application for derivatives of this compound lies in agrochemicals. The phenoxyphenyl ether moiety is a key structural feature in several insecticides, including pyriproxyfen, which is a juvenile hormone (JH) mimic. nih.govnih.gov Juvenile hormones are crucial for regulating insect development, and the Juvenile Hormone Binding Protein (JHBP) is responsible for their transport in the insect's hemolymph. wikipedia.orgmdpi.com Disrupting this process is a key mechanism for insect growth regulators.

Molecular docking studies have been used to investigate how JH mimics and potential inhibitors bind to JHBP. nih.gov These studies help to understand the structural basis of their activity. For example, docking simulations can identify the key amino acid residues in the JHBP binding pocket that interact with the ligand. The phenoxyphenyl group of a ligand might engage in hydrophobic or pi-pi interactions with nonpolar residues, while other parts of the molecule could form hydrogen bonds. nih.gov This detailed understanding of receptor-ligand interactions is essential for designing new, more effective, and selective insect control agents.

Table 3: Representative Molecular Docking Results for a Bioactive Ligand with a Target Protein (Illustrative) (Note: This table illustrates the type of data obtained from a molecular docking study and is not specific to this compound derivatives.)

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Pyrazole Derivative A | Protein Kinase (e.g., VEGFR-2) | -8.5 | TYR-101, LYS-85, ASP-112 | H-Bond, Hydrophobic |

| Pyrazole Derivative B | Protein Kinase (e.g., VEGFR-2) | -9.2 | TYR-101, CYS-98, GLU-89 | H-Bond, Pi-Alkyl |

| JH Analogue C | Juvenile Hormone Binding Protein | -7.8 | ILE-25, PHE-58, LEU-105 | Hydrophobic, van der Waals |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.govyoutube.com For this compound, while specific QSAR/QSPR studies are not extensively documented in publicly available literature, the principles of these models can be applied to predict its behavior based on its structural features.

A hypothetical QSAR study on a series of analogues of this compound could be designed to explore potential biological activities, such as antibacterial or anticancer effects. nih.govresearchgate.netnih.gov This would involve calculating a variety of molecular descriptors for each analogue and correlating them with experimentally determined biological activities. nih.gov Key molecular descriptors would likely include:

Steric descriptors: Such as molecular volume, surface area, and specific steric parameters that describe the size and shape of the molecule and its substituents. These are crucial for understanding how the molecule might fit into a biological receptor.

Electronic descriptors: Including partial atomic charges, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). These descriptors provide insight into the electronic distribution and reactivity of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which describes the molecule's affinity for fatty versus aqueous environments, a critical factor in its pharmacokinetic profile.

Topological descriptors: These are numerical values derived from the graph representation of the molecule, capturing information about its connectivity and branching. nih.gov

A QSPR model for this compound and related compounds could be developed to predict various physicochemical properties. researchgate.net These properties are essential for understanding the compound's behavior in various chemical and biological systems. Properties that could be modeled include boiling point, melting point, solubility, and chromatographic retention times. The development of such models would rely on a set of calculated molecular descriptors similar to those used in QSAR.

The following table provides a hypothetical set of molecular descriptors that would be relevant for a QSAR/QSPR study of this compound.

| Descriptor Type | Descriptor Example | Hypothetical Value for this compound | Significance |

| Steric | Molecular Weight | 284.30 g/mol | Influences transport and binding. |

| Molecular Volume | ~250 ų | Relates to the space occupied by the molecule. | |

| Electronic | Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy | ~-7.0 eV | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | ~-1.5 eV | Relates to the molecule's ability to accept electrons. | |

| Hydrophobic | LogP | ~3.8 | Predicts partitioning between lipid and aqueous phases. |

| Topological | Wiener Index | Varies | Describes the branching of the molecular skeleton. |